molecular formula C21H17N3O5S B11584494 4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

Cat. No.: B11584494
M. Wt: 423.4 g/mol
InChI Key: PKCAVPZXNOWIET-ZDLGFXPLSA-N
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Description

4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

The synthesis of 4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with acetic anhydride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to the inhibition of their activity. This can result in the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Compared to these compounds, 4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is unique due to its specific structural features and the presence of the dimethoxyphenyl group, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H17N3O5S

Molecular Weight

423.4 g/mol

IUPAC Name

[4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C21H17N3O5S/c1-12(25)29-15-7-4-13(5-8-15)10-18-20(26)24-21(30-18)22-19(23-24)14-6-9-16(27-2)17(11-14)28-3/h4-11H,1-3H3/b18-10-

InChI Key

PKCAVPZXNOWIET-ZDLGFXPLSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2

Origin of Product

United States

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